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Introduction

Citranaxanthin is a synthetic carotenoid pigment, specifically a xanthophyll, approved as a
feed additive in poultry nutrition. Its primary function is to impart a desirable orange-red color to
egg yolks, a key quality parameter for consumer acceptance in many regions. The deposition
of citranaxanthin in the egg yolk is a critical measure of its efficacy as a feed additive.
Accurate and reliable quantification of citranaxanthin is essential for optimizing feed
formulations, ensuring consistent egg quality, and for regulatory compliance.

These application notes provide detailed protocols for the extraction and quantification of
citranaxanthin in egg yolks using High-Performance Liquid Chromatography (HPLC) and UV-
Vis Spectrophotometry. Additionally, factors influencing its deposition and a summary of
reported deposition rates are presented to aid in experimental design and data interpretation.

Factors Influencing Citranaxanthin Deposition

The deposition of citranaxanthin into the egg yolk is a complex process influenced by a variety
of dietary and physiological factors. Understanding these factors is crucial for interpreting
experimental results and optimizing pigmentation strategies.

¢ Dietary Factors:
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o Fat Content and Quality: The absorption of fat-soluble carotenoids like citranaxanthin is
enhanced by the presence of dietary fats. Soybean oil and lard, for instance, have been
shown to linearly increase the deposition of oxycarotenoids up to a 5% inclusion rate in
the feed. The use of long-chain polyunsaturated fatty acids has a positive effect on
carotenoid deposition. Conversely, oxidized fats can significantly reduce the deposition of
colorants.

o Antioxidants: The inclusion of antioxidants, such as ethoxyquin, in the feed can protect
carotenoids from oxidative degradation in the digestive tract, thereby increasing their
deposition in the egg yolk.

o Vitamin Levels: High dietary levels of Vitamin A (>26,455 1.U./kg) can depress yolk color.
This inhibitory effect can be counteracted by the addition of fats like tallow to the diet.

o Feed Composition: The raw materials used in poultry feed can significantly impact
pigmentation. For example, maize-based feeds naturally contribute to a more yellow yolk
compared to wheat or barley-based feeds due to their inherent carotenoid content.

¢ Animal-Related Factors:

o Health Status: The overall health of the hen, particularly gut health, is critical for the
efficient absorption of nutrients, including carotenoids.

o Age: The age of the laying hen can influence the rate of pigment deposition.

o Genetics: The breed of the hen can play a role in the efficiency of carotenoid absorption
and metabolism.

o Environmental Factors:

o Housing System: Differences in housing (e.g., caged vs. litter) can affect pigment
deposition, potentially due to variations in feed intake or other unknown factors.

o Light Exposure: Daylight has been observed to cause more intense pigmentation of the
yolk.

Quantitative Data on Citranaxanthin Deposition
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The efficiency of citranaxanthin deposition in egg yolks is a key performance indicator. The

following table summarizes available quantitative data.

Parameter Value

Reference

Mean Concentration in
] 560 + 231 u g/100 g of yolk
Commercial Eggs

[1](2]

Relative Deposition Rate 54% lower than canthaxanthin

[3]4]

1.5 g of citranaxanthin is
) ] equivalent to 1 g of
Practical Equivalency )
canthaxanthin for yolk

pigmentation

[3]4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
Method for Citranaxanthin Quantification

HPLC is the gold standard for the accurate quantification of individual carotenoids, including

citranaxanthin.

4.1.1. Sample Preparation and Extraction

» Homogenization: Separate the yolk from a fresh egg and homogenize it thoroughly.

e Extraction:

o Weigh approximately 0.5 g of the homogenized yolk into a centrifuge tube.

o Add 10 mL of an extraction solvent mixture. A common mixture is acetone.[5] Other

effective mixtures include petroleum ether:methanol:ethyl acetate (1:1:1, v/v/v) containing

0.1% butylated hydroxytoluene (BHT) as an antioxidant.[6]

o Vortex the mixture for 1-2 minutes to ensure thorough mixing.
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o For enhanced extraction, stir the mixture magnetically for 15 minutes under a nitrogen
atmosphere to prevent oxidation.[5]

o Centrifuge the mixture at 4,000-6,000 rpm for 10 minutes to separate the solvent layer
from the solid residue.

o Carefully collect the supernatant containing the extracted carotenoids.
o Repeat the extraction process with the residue until the supernatant is colorless.
o Pool all the supernatants.
 Purification (Liquid-Liquid Partitioning):
o To the pooled supernatant, add an equal volume of a 5% NacCl solution.
o Mix vigorously and allow the layers to separate for 30 minutes.
o Collect the upper organic layer, which contains the carotenoids.
e Final Preparation:

o Evaporate the organic solvent to dryness under a stream of nitrogen at a temperature
below 25°C.

o Re-dissolve the residue in a known volume (e.g., 2 mL) of the HPLC mobile phase or a
suitable solvent like acetonitrile:methanol:ethyl acetate (60:20:20, v/v/v) with 1% BHT.[6]

o Filter the final solution through a 0.45 um syringe filter into an HPLC vial.
4.1.2. HPLC Conditions

e Column: A C30 reversed-phase column is highly recommended for optimal separation of
carotenoid isomers.[5] A C18 column can also be used.

» Mobile Phase: An isocratic mobile phase of acetone-methanol-0.5M triethylammonium
acetate buffer (pH 7) in a ratio of 14:5:1 (v/v/v) has been shown to be effective.[5]

e Flow Rate: 1.0 mL/min.[5]
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Column Temperature: 27°C.[5]

Detection: UV-Vis or Diode Array Detector (DAD) at 450 nm.

Injection Volume: 20 pL.
4.1.3. Quantification

» Prepare a standard curve using a certified citranaxanthin standard of known
concentrations.

* Inject the standards and the prepared samples into the HPLC system.

« |dentify the citranaxanthin peak in the sample chromatogram by comparing its retention
time with that of the standard.

» Quantify the concentration of citranaxanthin in the sample by comparing the peak area to
the standard curve.

UV-Vis Spectrophotometry Method for Total Carotenoid
Estimation

Spectrophotometry provides a rapid method for estimating the total carotenoid content, which
can be a useful screening tool.

4.2.1. Sample Preparation and Extraction

» Follow the same extraction and purification steps as described in the HPLC protocol (Section
4.1.1).

 After evaporation, re-dissolve the residue in a known volume of a suitable solvent like
dichloromethane or n-hexane.

4.2.2. Spectrophotometric Measurement

o Measure the absorbance of the solution at 450 nm using a UV-Vis spectrophotometer. Use
the solvent as a blank.
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e Quantify the total carotenoid content by comparing the absorbance to a calibration curve
prepared with a [3-carotene standard.[7] The results are typically expressed as ug of (3-
carotene equivalents per gram of yolk.[7]
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Caption: Experimental workflow for citranaxanthin measurement.
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Caption: Simplified pathway of citranaxanthin deposition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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